2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c20-24(21,14-8-16-5-2-1-3-6-16)19-15-18(9-11-22-12-10-18)17-7-4-13-23-17/h1-7,13,19H,8-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOORAQYSKLDIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Applications
Preliminary studies suggest that compounds containing thiophene and oxane moieties exhibit significant antimicrobial properties. The mechanisms often involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Case Study: Antibacterial Efficacy
- A study evaluated the antibacterial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the presence of the thiophene ring enhances antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL compared to standard antibiotics .
Anti-inflammatory Properties
Research has indicated that sulfonamides can exhibit anti-inflammatory effects through the inhibition of specific pathways involved in inflammation. The compound's ability to interact with various enzymes may contribute to its potential in treating inflammatory diseases.
Case Study: Inhibition Studies
- In vitro studies have shown that similar sulfonamide compounds can significantly reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic role in conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Potential
The structural complexity of 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide positions it as a candidate for anticancer research. Its interactions with cellular pathways may inhibit tumor growth or induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assays
- In laboratory settings, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis .
Mechanism of Action
The mechanism of action of 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison:
Sulfonamide Core : Critical for hydrogen bonding and enzyme inhibition.
Heterocyclic Substituents : The oxane and thiophene groups influence solubility and conformational rigidity.
Aromatic Systems : The phenyl group may enhance hydrophobic interactions.
Comparative Analysis:
Key Findings:
- Solubility : Thiophene-containing derivatives (e.g., the target compound) may display lower aqueous solubility compared to chlorophenyl or nitro-substituted analogs due to increased hydrophobicity .
- Synthetic Complexity : The oxane-thiophene linkage in the target compound likely requires multi-step synthesis, contrasting with simpler ethene-linked sulfonamides .
Biological Activity
2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide is a sulfonamide compound characterized by its unique structural features, including a phenyl group, a thiophene ring, and an oxane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 381.5 g/mol. The presence of the thiophene and oxane rings suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.5 g/mol |
| Structural Features | Phenyl, Thiophene, Oxane |
Antimicrobial Activity
Preliminary studies indicate that compounds containing thiophene and oxane moieties exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains and fungi. The mechanisms of action often involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
- Case Study: Antibacterial Efficacy
- A study evaluated the antibacterial activity of similar sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the thiophene ring enhances antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL compared to standard antibiotics .
Anti-inflammatory Properties
Sulfonamide derivatives are known for their anti-inflammatory effects. The biological activity of this compound may be attributed to its ability to inhibit specific inflammatory pathways.
- Case Study: Inhibition of Inflammatory Mediators
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Compounds with similar moieties have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study: Cytotoxicity Against Cancer Cell Lines
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that sulfonamides generally have favorable absorption characteristics but may vary in their metabolism.
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Q & A
Basic: What are the recommended synthetic routes for 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide?
Methodological Answer:
Synthesis typically involves multi-step pathways:
- Step 1: Preparation of the oxane-thiophene precursor via nucleophilic substitution or cyclization. For example, reacting 4-mercaptooxane with 2-bromothiophene under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Alkylation of the oxane-thiophene intermediate with a bromomethyl sulfonamide derivative. Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) .
Key Considerations: Optimize reaction time (12–24 hrs) and temperature (60–80°C) to avoid side products like over-alkylation .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (δ 7.20–7.80 ppm for phenyl/thiophene), oxane protons (δ 3.50–4.20 ppm), and sulfonamide NH (δ ~10.50 ppm) .
- ¹³C NMR: Confirm sulfonamide carbon (δ ~55 ppm) and oxane carbons (δ ~70 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- Infrared (IR): Detect sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and C-S bonds (~750 cm⁻¹) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELX-2018 for structure solution and refinement .
- Software Workflow:
- Key Metrics: Report R-factor (<5%), bond length/angle deviations, and hydrogen-bonding networks .
Advanced: What strategies are used to study protein-target interactions of this sulfonamide?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip. Measure binding affinity (KD) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Cellular Assays: Use luciferase reporters or Western blotting to evaluate downstream effects (e.g., inhibition of NF-κB or kinase pathways) .
Advanced: How can structure-activity relationship (SAR) studies guide analog design?
Methodological Answer:
-
Modifiable Regions:
-
Data Table: SAR Trends
Modification Activity Change (IC₅₀) Key Reference Oxane → Piperidine 2-fold decrease Thiophene → -CF₃ 5-fold increase
Basic: How to address purity challenges during synthesis?
Methodological Answer:
- HPLC Analysis: Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities. Target ≥98% purity .
- Common Impurities:
- Unreacted Oxane Precursor: Retains at lower retention time.
- Di-Substituted Byproducts: Mitigate via controlled stoichiometry (1:1 molar ratio of intermediates) .
Advanced: What mechanistic insights explain its reactivity in nucleophilic environments?
Methodological Answer:
- Sulfonamide Reactivity: The -SO₂NH- group undergoes nucleophilic attack at sulfur. Monitor via ¹H NMR by observing NH proton disappearance .
- Thiophene Stability: Thiophene rings resist electrophilic substitution under mild conditions but may degrade in strong acids (e.g., H₂SO₄) .
Basic: How to assess solubility and stability for in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
